Resistivity Benchmark: BEBMo-Derived MoCx Films Achieve 73–104 µΩ·cm After Annealing, Outperforming Halogen-Containing Precursor Routes
In a direct head-to-head comparison of film properties from different precursor/process routes, MoCx films deposited by thermal ALD using halogen-free BEBMo and H₂, followed by post-deposition annealing (PDA) at 700 °C, exhibited remarkably low resistivities of 73–104 µΩ·cm across a 5–23 nm thickness range [1]. This performance is directly contrasted with literature data for MoNx films grown from the halogen-containing precursor MoO₂Cl₂ with NH₃ at a high temperature of 650 °C, which yielded a significantly higher resistivity of 930 µΩ·cm [2]. The BEBMo-based process also outperforms the as-deposited resistivity of 171 µΩ·cm at 23 nm for the same precursor (pre-anneal), underscoring the critical role of annealing in achieving metallic conduction [1].
| Evidence Dimension | Film Electrical Resistivity |
|---|---|
| Target Compound Data | 73–104 µΩ·cm (after 700 °C PDA, 5–23 nm thickness) |
| Comparator Or Baseline | MoO₂Cl₂ precursor with NH₃: 930 µΩ·cm (MoNx film, 650 °C deposition) |
| Quantified Difference | Approximately 8–12× lower resistivity for BEBMo-derived films |
| Conditions | Thermal ALD, BEBMo precursor with H₂ (4% in Ar), 250 °C deposition, 700 °C post-deposition annealing |
Why This Matters
Achieving ultra-low resistivity films is paramount for reducing RC delay in advanced interconnects; BEBMo enables a pathway to near-bulk molybdenum conductivity without halogen-induced film contamination or high-temperature deposition constraints.
- [1] Ji Sang Ahn, Wangu Kang, Jeong Hwan Han, 'Thermal atomic layer deposition of molybdenum carbide films using bis(ethylbenzene)molybdenum and H2', Journal of Vacuum Science & Technology A, 41, 012405 (2023). DOI: 10.1116/6.0002308 View Source
- [2] Ceramics International, 'Low-resistivity and high-density molybdenum carbonitride films grown by plasma-enhanced atomic layer deposition', Vol. 51, Issue 9, pp. 12138-12144 (2025). DOI: 10.1016/j.ceramint.2025.01.065 View Source
